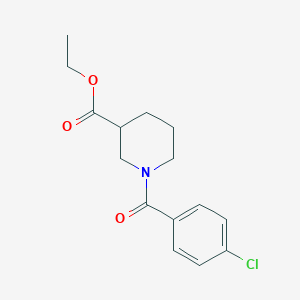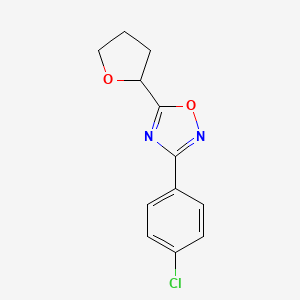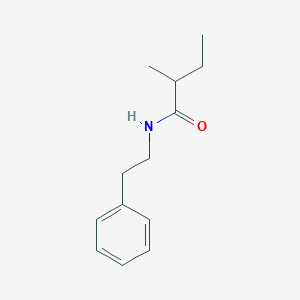
N-cyclohexyl-N-ethyl-2-phenyl-2-(phenylthio)acetamide
Overview
Description
N-cyclohexyl-N-ethyl-2-phenyl-2-(phenylthio)acetamide, also known as CET, is a novel compound that has gained significant attention in scientific research due to its potential biological activities. CET is a thioamide derivative of phenylacetamide and has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating the GABAergic system. This compound has been shown to increase the levels of GABA in the brain, which leads to the inhibition of neuronal activity. This compound has also been shown to inhibit voltage-gated sodium channels, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to the inhibition of neuronal activity. This compound has also been shown to inhibit voltage-gated sodium channels, which may contribute to its anticonvulsant activity. Moreover, this compound has been shown to exhibit antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-N-ethyl-2-phenyl-2-(phenylthio)acetamide is that it exhibits a broad range of biological activities. Moreover, this compound has shown promising results in various biological assays, which makes it a potential candidate for drug development. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Moreover, the toxicity profile of this compound is not well established, which may limit its use in clinical trials.
Future Directions
There are several future directions for N-cyclohexyl-N-ethyl-2-phenyl-2-(phenylthio)acetamide research. One of the future directions is to investigate the potential use of this compound in the treatment of epilepsy and anxiety disorders. Moreover, further studies are needed to understand the mechanism of action of this compound. Furthermore, the toxicity profile of this compound needs to be established to determine its safety for clinical use. Finally, the potential use of this compound in cancer research needs to be explored further.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential biological activities. This compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Moreover, this compound has shown promising results in cancer research as it induces apoptosis in cancer cells. Although the mechanism of action of this compound is not fully understood, it has been suggested that this compound exerts its biological activities by modulating the GABAergic system. There are several future directions for this compound research, including investigating its potential use in the treatment of epilepsy and anxiety disorders, understanding its mechanism of action, establishing its toxicity profile, and exploring its potential use in cancer research.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential biological activities. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. Moreover, this compound has shown promising results in cancer research as it induces apoptosis in cancer cells.
properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NOS/c1-2-23(19-14-8-4-9-15-19)22(24)21(18-12-6-3-7-13-18)25-20-16-10-5-11-17-20/h3,5-7,10-13,16-17,19,21H,2,4,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMVXEYYRIQXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3954516.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954520.png)
![ethyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B3954537.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3954541.png)
![4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3954556.png)

![4-butoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide](/img/structure/B3954573.png)



![5-[2-(allyloxy)benzylidene]-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3954588.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3954603.png)

![4-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B3954620.png)